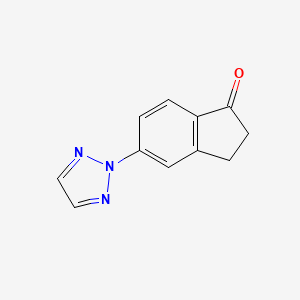

5-(2H-1,2,3-Triazol-2-yl)indan-1-one

Overview

Description

5-(2H-1,2,3-Triazol-2-yl)indan-1-one is a chemical compound with the molecular formula C11H9N3O . It is a member of the 1,2,3-triazole family, which are heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,3-triazole compounds, such as this compound, often involves “Click” chemistry . This is a type of chemical reaction that generates substances by joining small units together with specific, predictable, and reliable reactions . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered 1,2,3-triazole ring attached to an indan-1-one group . The triazole ring contains two carbon atoms and three nitrogen atoms .Scientific Research Applications

Synthesis and Crystal Structure

5-(2H-1,2,3-Triazol-2-yl)indan-1-one and its derivatives have been synthesized and studied for their crystal structures. These compounds crystallize in various systems, displaying unique dihedral angles and molecular interactions which stabilize their crystal structures (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, Si, Guo-dong, 2006).

Pharmaceutical Applications

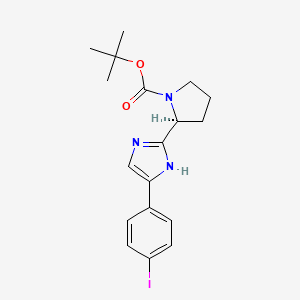

Certain derivatives of this compound have been studied for their pharmaceutical applications. For example, they have been explored as neurokinin-1 receptor antagonists with potential implications in the treatment of conditions like emesis and depression (T. Harrison, A. P. Owens, B. Williams, C. Swain, A. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, R. Hargreaves, 2001).

Molecular and Spectral Analyses

These compounds have been characterized through various molecular and spectral analyses, including FT-IR, NMR spectroscopy, and X-ray diffraction, revealing detailed insights into their molecular structures and stability (M. N. Ahmed, K. A. Yasin, K. Ayub, T. Mahmood, M. Tahir, B. Khan, M. Hafeez, Madiha Ahmed, Ihsan- ul-Haq, 2016).

Supramolecular Interactions

Studies have also been conducted on the supramolecular interactions of 1,2,3-triazoles, including those related to this compound derivatives. These interactions have been analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential surface calculations, contributing to various applications in supramolecular chemistry (B. Schulze, U. Schubert, 2014).

Antimicrobial and Antitubercular Agents

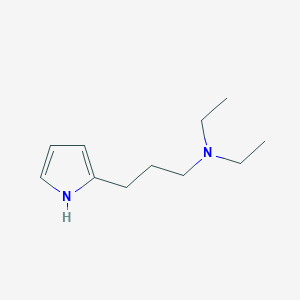

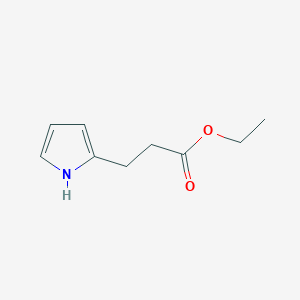

Several derivatives of this compound have been synthesized and evaluated as potential antimicrobial and antitubercular agents. Some compounds have shown significant inhibition of fungal and bacterial growth, highlighting their potential in pharmaceutical applications (S. Pandey, Akeel Ahamd, O. Pandey, K. Nizamuddin, 2014).

Future Directions

The future directions for research on 5-(2H-1,2,3-Triazol-2-yl)indan-1-one and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For example, the synthesis of new 1,2,3-triazole analogs could be explored . Additionally, the potential biological activities of these compounds, such as their anticholinesterase activities, could be further investigated .

Mechanism of Action

Target of Action

Triazole compounds, which include 5-(2h-1,2,3-triazol-2-yl)indan-1-one, are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound could have multiple targets, depending on the specific biological context.

Mode of Action

It is known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the known biological activities of triazole compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Properties

IUPAC Name |

5-(triazol-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11-4-1-8-7-9(2-3-10(8)11)14-12-5-6-13-14/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COASYKXWMPEJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3N=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

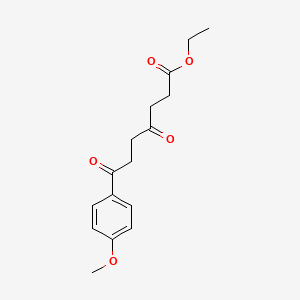

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)

![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)